molecular formula C18H25N5O B5015885 5-amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

5-amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5015885
M. Wt: 327.4 g/mol
InChI Key: WUYDAPIFHURPOC-UHFFFAOYSA-N
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Description

5-amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Cyclohexyl and Phenyl Substitution: The cyclohexyl and phenyl groups can be introduced through various substitution reactions, often involving Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Grignard reagents, organolithium compounds, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

5-amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its triazole core, which is known for various biological activities.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Cyclohexyl-Substituted Compounds: Compounds with cyclohexyl groups attached to different cores.

    Phenyl-Substituted Compounds: Compounds with phenyl groups attached to different cores.

Uniqueness

5-amino-N-cyclohexyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-amino-N-cyclohexyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-12(2)13-8-10-15(11-9-13)23-17(19)16(21-22-23)18(24)20-14-6-4-3-5-7-14/h8-12,14H,3-7,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYDAPIFHURPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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